(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid
(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0767089
InChI:
InChI=1S/C18H25N3O3/c22-16(13-18(14-17(23)24)6-2-3-7-18)21-11-9-20(10-12-21)15-5-1-4-8-19-15/h1,4-5,8H,2-3,6-7,9-14H2,(H,23,24)
SMILES:
C1CCC(C1)(CC(=O)N2CCN(CC2)C3=CC=CC=N3)CC(=O)O
Molecular Formula:
C18H25N3O3
Molecular Weight:
331.4 g/mol
(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid
CAS No.:
Cat. No.: VC0767089
Molecular Formula: C18H25N3O3
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25N3O3 |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 2-[1-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]cyclopentyl]acetic acid |
| Standard InChI | InChI=1S/C18H25N3O3/c22-16(13-18(14-17(23)24)6-2-3-7-18)21-11-9-20(10-12-21)15-5-1-4-8-19-15/h1,4-5,8H,2-3,6-7,9-14H2,(H,23,24) |
| Standard InChI Key | ZUMZXCOEKVWODD-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(CC(=O)N2CCN(CC2)C3=CC=CC=N3)CC(=O)O |
| Canonical SMILES | C1CCC(C1)(CC(=O)N2CCN(CC2)C3=CC=CC=[NH+]3)CC(=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator